![molecular formula C16H24N2O2 B5332545 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide](/img/structure/B5332545.png)
2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes a phenoxy group, a cyclohexylamine moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide typically involves multiple steps:
Formation of the phenoxy group: This can be achieved by reacting a phenol derivative with an appropriate halogenated acetamide under basic conditions.
Introduction of the cyclohexylamine moiety: The phenoxyacetamide intermediate is then reacted with 2-methylcyclohexylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenoxyacetic acid derivatives, while reduction could produce cyclohexylamine derivatives.
Applications De Recherche Scientifique
2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the cyclohexylamine moiety may enhance the compound’s stability and bioavailability. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)ethanol
- 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)propanoic acid
- 2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)butanamide
Uniqueness
2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[4-[[(2-methylcyclohexyl)amino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-4-2-3-5-15(12)18-10-13-6-8-14(9-7-13)20-11-16(17)19/h6-9,12,15,18H,2-5,10-11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNLRWFBNCUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5332464.png)
![(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5332466.png)
![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5332470.png)
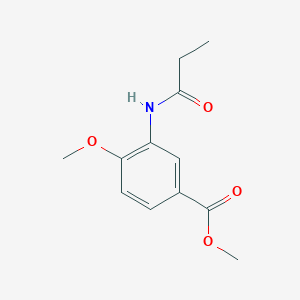
![N-[(2R)-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B5332475.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B5332495.png)
![1-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-1-methyl-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5332496.png)
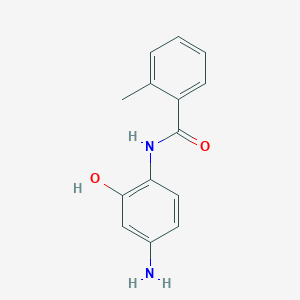
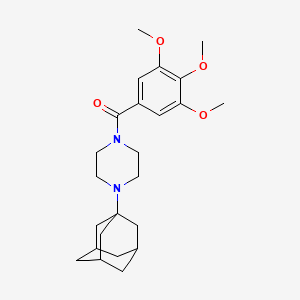
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5332526.png)
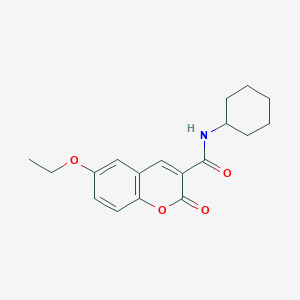
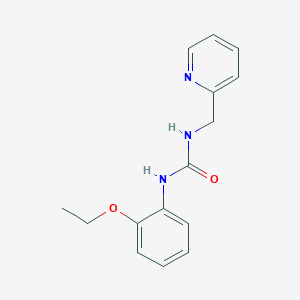
![8-(4-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5332550.png)
![1-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}piperidine-4-carboxamide](/img/structure/B5332557.png)
